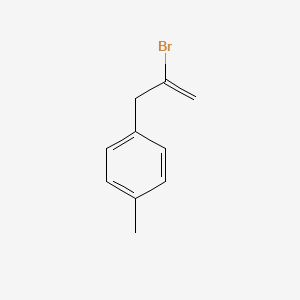

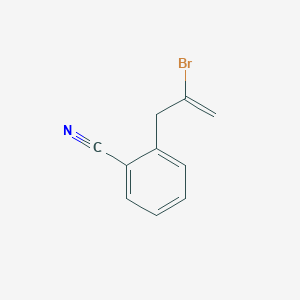

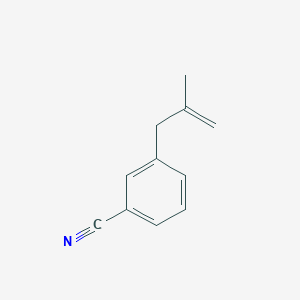

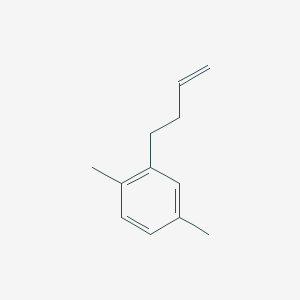

4-(2,5-Dimethylphenyl)-1-butene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,5-Dimethylphenyl)-1-butene, also known as 4-isopropylstyrene, is an organic compound that has been studied for its potential applications in a variety of scientific fields. This compound has a unique chemical structure and properties that make it a desirable research subject.

Applications De Recherche Scientifique

- Application : Two-dimensional (2D) materials are widely used as key components in the fields of energy conversion and storage, optoelectronics, catalysis, biomedicine, etc .

- Methods : The design strategies to fabricate functional 2D materials start from precursor molecules, referring to organic synthetic chemistry and self-assembly technology .

- Results : The review summarizes the recent research achievements of 2D materials in the aspect of molecular structure modification, aggregation regulation, characteristic properties, and device applications .

- Application : N-(2,4-Dimethylphenyl)formamide finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis. It is also an essential component in the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these applications were not specified in the source .

Design, Synthesis, and Application of Two-Dimensional Materials

N-(2,4-Dimethylphenyl)formamide

- Application : This compound is used in various scientific research and experiments .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these applications were not specified in the source .

- Application : These derivatives are being explored as new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens .

- Methods : The synthesis and in vitro antimicrobial activity characterisation of novel thiazole derivatives were carried out using representative Gram-negative and Gram-positive strains .

- Results : The 4-substituted thiazoles showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus. Moreover, these compounds showed favourable activity against vancomycin-resistant E. faecium .

- Application : N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry .

- Methods : They are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups .

- Results : The outcomes of these applications were not specified in the source .

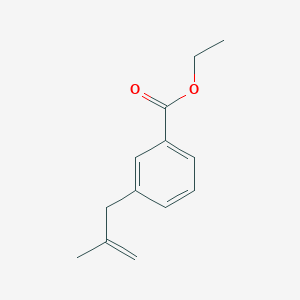

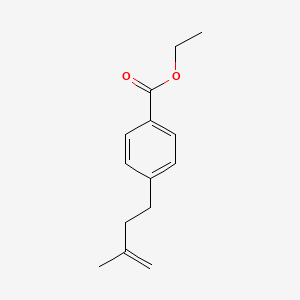

4-(2,5-dimethylphenyl)butanoic acid

N-2,5-Dimethylphenylthioureido Acid Derivatives

N,N-Dialkyl amides

- Application : This compound is a result of the intramolecular cyclisation of thioureido acid 1 .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these applications were not specified in the source .

- Application : These polymers were synthesized by copolymerization of 2,6-dimethylphenol (2,6-DMP) with various DOPO-substituted tetramethyl bisphenol monomers .

- Methods : A Friedel–Crafts acylation reaction was employed to react 2,6-DMP with different acyl chlorides .

- Results : All DOPO−PPOs exhibited higher glass transition temperatures, enhanced thermal degradability, and increased char yield formation at 800 °C without compromising solubility in organic solvents .

1-(2,5-dimethylphenyl)-2-thioxotetrahydropyrimidin-4(1 H)-one

DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s

Propriétés

IUPAC Name |

2-but-3-enyl-1,4-dimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-4-5-6-12-9-10(2)7-8-11(12)3/h4,7-9H,1,5-6H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKLUGFRHNVQHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641224 |

Source

|

| Record name | 2-(But-3-en-1-yl)-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dimethylphenyl)-1-butene | |

CAS RN |

161865-25-4 |

Source

|

| Record name | 2-(But-3-en-1-yl)-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.